

A Comprehensive Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B112370

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**, a heterocyclic aromatic compound significant in synthetic chemistry. It serves as a crucial intermediate and building block for the development of novel compounds, particularly in the pharmaceutical and agrochemical industries[1]. This guide covers its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis.

Molecular Structure and IUPAC Nomenclature

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms.[2] The structure features methyl groups at positions 1 and 5, and a carbaldehyde (formyl) group at position 4.[2] This specific arrangement of substituents dictates its chemical reactivity and utility in organic synthesis.

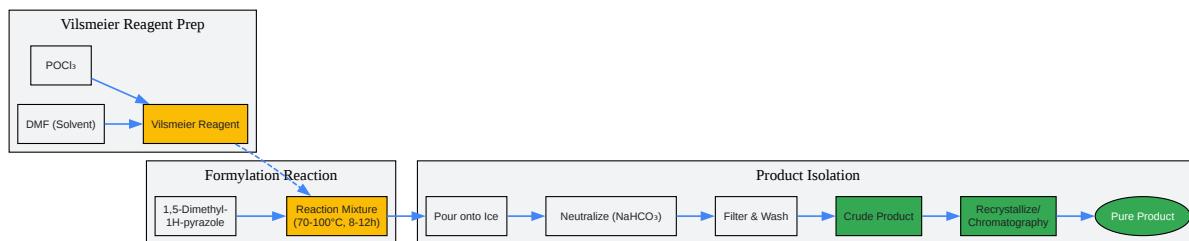
The standard IUPAC name for this compound is **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**. [3][4][5] It is also referred to as 1,5-dimethylpyrazole-4-carbaldehyde.[3]

Caption: Molecular structure of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**.

Physicochemical and Identification Data

The key identifying and physical properties of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde** are summarized below. This data is essential for its proper handling, characterization, and application in experimental settings.

Property	Value	Reference(s)
IUPAC Name	1,5-Dimethyl-1H-pyrazole-4-carbaldehyde	[3][4][5]
CAS Number	25711-30-2	[2][3][4]
Molecular Formula	C ₆ H ₈ N ₂ O	[2][3][4][5]
Molecular Weight	124.14 g/mol	[2][3][5]
Melting Point	60°C	[2]
Boiling Point	110-112°C (at 760 Torr)	[2]
Density	1.11 ± 0.1 g/cm ³ (at 20°C, 760 Torr)	[2]
Flash Point	92.3 ± 21.8°C	[2]
pKa (Predicted)	0.75 ± 0.10	[2]
Kovats Retention Index	1047 (Semi-standard non-polar column)	[3][6]


Experimental Protocols for Synthesis

Several synthetic routes have been established for the preparation of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**. The most common and efficient methods are detailed below.

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[2][7] For precursors like 1,5-dimethyl-1H-pyrazole, the dimethyl substituents direct the formylation to occur preferentially at the 4-position of the pyrazole ring.[2] This method typically provides moderate to good yields, often in the range of 50-60%. [2][8]

Protocol:

- Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphoryl chloride (POCl_3 , 1.0-1.2 equivalents) to ice-cold N,N-dimethylformamide (DMF), which serves as both a reagent and a solvent.
- Reaction: The starting material, 1,5-dimethyl-1H-pyrazole (1.0 equivalent), is dissolved in DMF and added to the prepared Vilsmeier reagent.
- Heating: The reaction mixture is stirred and heated, typically at temperatures ranging from 70°C to 100°C, for a period of 8 to 12 hours.^{[8][9]} Reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
- Neutralization: The acidic solution is neutralized to a pH of 7-8 using a suitable base, such as sodium bicarbonate (NaHCO_3) or sodium hydroxide (NaOH) solution.^[9] This step induces the precipitation of the crude product.
- Purification: The resulting solid is collected by filtration, washed thoroughly with cold water, and dried.^[9] Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

An alternative synthetic route involves the oxidation of the corresponding primary alcohol, (1,5-dimethyl-1H-pyrazol-4-yl)methanol.[2] This method is effective if the alcohol precursor is readily available. Manganese dioxide (MnO_2) is a common and selective oxidizing agent for this type of transformation.

Protocol:

- Precursor Preparation: The starting material, (1,5-dimethyl-1H-pyrazol-4-yl)methanol, is prepared via appropriate synthetic methods.
- Reaction Setup: The precursor alcohol (1.0 equivalent) is dissolved in a suitable organic solvent, such as acetone or dichloromethane.
- Oxidation: Activated manganese dioxide (MnO_2 , 5-10 equivalents) is added to the solution. The suspension is stirred vigorously at a temperature of approximately 60°C.[2] The reaction progress is monitored by TLC until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solid MnO_2 and its byproducts are removed by filtration through a pad of celite. The filter cake is washed with additional solvent to ensure complete recovery of the product.
- Purification: The solvent from the combined filtrate is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis via oxidation of the corresponding alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (25711-30-2) for sale [vulcanchem.com]
- 3. 1,5-dimethyl-1H-pyrazole-4-carbaldehyde | C6H8N2O | CID 579643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. jpsionline.com [jpsionline.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112370#1-5-dimethyl-1h-pyrazole-4-carbaldehyde-molecular-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com